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Compound of Interest

Compound Name:
(2-Chlorophenyl)(3-

chlorophenyl)methanone

CAS No.: 77008-58-3

Cat. No.: B1356292 Get Quote

Executive Summary
Compound Identity: (2-Chlorophenyl)(3-chlorophenyl)methanone CAS Registry Number:

77008-58-3 Synonyms: 2,3'-Dichlorobenzophenone; 2-chlorophenyl-3-chlorophenyl ketone.

This guide provides a comprehensive structural and conformational analysis of (2-
Chlorophenyl)(3-chlorophenyl)methanone, a specific isomer of dichlorobenzophenone.[1][2]

[3] Unlike its symmetric counterparts (e.g., 4,4'-dichlorobenzophenone), this molecule exhibits

significant asymmetry due to the differential substitution pattern (ortho vs. meta).[1][2][3] This

asymmetry dictates its unique crystallographic packing, solubility profile, and reactivity, making

it a critical scaffold in the development of non-symmetric pharmacophores and photo-initiators.

[1][2][3]

Chemical Identity and Significance[1][2][3][4][5][6]
[7]
The target compound is a benzophenone derivative characterized by two chlorine substituents

on different phenyl rings: one at the ortho (2) position and the other at the meta (3) position

relative to the carbonyl bridge.[1][2][3]
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Property Data

IUPAC Name (2-Chlorophenyl)(3-chlorophenyl)methanone

Molecular Formula C₁₃H₈Cl₂O

Molecular Weight 251.11 g/mol

CAS Number 77008-58-3

SMILES Clc1ccccc1C(=O)c2cccc(Cl)c2

Key Structural Feature
Non-planar "propeller" conformation driven by

ortho-steric hindrance.

Pharmacological & Industrial Relevance
Benzophenones are privileged scaffolds in medicinal chemistry, serving as cores for anti-

inflammatory agents, p38 MAP kinase inhibitors, and UV blockers.[1][2][3] The 2,3'-isomer is

particularly valuable because it breaks molecular symmetry.[1][2][3] Symmetry breaking is a

known strategy in drug design to increase solubility and target selectivity compared to highly

crystalline, symmetric analogs (like 4,4'-dichlorobenzophenone).[1][2][3]

Synthesis: Protocol & Causality
The Challenge of Regioselectivity
Standard Friedel-Crafts acylation is unsuitable for synthesizing high-purity (2-chlorophenyl)(3-
chlorophenyl)methanone.[1]

Reasoning: Reacting 2-chlorobenzoyl chloride with chlorobenzene typically directs para

(major) and ortho (minor), yielding primarily 2,4'-dichlorobenzophenone and 2,2'-

dichlorobenzophenone. The meta position is deactivated.[1][2][3]

Solution: A Grignard-mediated coupling is required to enforce the specific meta substitution

on the second ring.[1][2][3]

Validated Synthesis Protocol (Grignard Route)
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This protocol ensures the exact placement of the chlorine atoms by using pre-functionalized

precursors.[1][2][3]

Reagents:

2-Chlorobenzoyl chloride (Electrophile)[1][2][3]

3-Chlorophenylmagnesium bromide (Nucleophile, prepared in situ)

Tetrahydrofuran (THF), anhydrous[1][2][3]

Copper(I) iodide (CuI) catalyst (Optional, to prevent over-addition)

Step-by-Step Methodology:

Grignard Formation:

In a flame-dried 3-neck flask under Argon, add magnesium turnings (1.1 eq) and a crystal

of iodine.

Add 3-chlorobromobenzene (1.0 eq) in anhydrous THF dropwise.[1][2][3] Initiate reflux to

form 3-chlorophenylmagnesium bromide.[1][2][3]

Checkpoint: Solution turns brown/grey; Mg is consumed.[1][2][3]

Acylation (The Coupling):

Cool the Grignard solution to 0°C.

In a separate vessel, dissolve 2-chlorobenzoyl chloride (1.0 eq) in THF.

Critical Step: Slowly cannulate the Grignard reagent into the acid chloride solution (inverse

addition) at -78°C to 0°C.[1][2][3]

Causality: Inverse addition maintains an excess of the electrophile, minimizing the

formation of the tertiary alcohol (double addition product).[1][2][3]

Quench & Workup:
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Quench with saturated NH₄Cl solution (exothermic).[1][2][3]

Extract with Ethyl Acetate (3x).[1][2][3] Wash organic layer with brine.[1][2][3]

Dry over Na₂SO₄ and concentrate in vacuo.

Purification:

Recrystallize from Ethanol/Hexane (1:4 ratio).[1][2][3]

Expected Yield: 65-75%.[1][2][3]

Synthesis Pathway Diagram[1][2][3][7]

2-Chlorobenzoyl Chloride
(Electrophile)

Tetrahedral Intermediate

+ Grignard
(Inverse Addition)

3-Chlorobromobenzene
(Precursor)

3-Chlorophenyl MgBr
(Nucleophile)

Mg, THF
Reflux

(2-Chlorophenyl)(3-chlorophenyl)
methanoneH3O+ Quench

Tertiary Alcohol
(Over-addition)

Excess Grignard
(Avoid this)

Click to download full resolution via product page

Caption: Selective synthesis via Grignard coupling prevents isomer mixtures common in

Friedel-Crafts reactions.

Structural & Conformational Analysis
The "Ortho-Effect" and Twist Angles
The defining structural feature of (2-chlorophenyl)(3-chlorophenyl)methanone is the steric

clash introduced by the chlorine atom at the 2-position (Ring A).[1]

Ring A (2-Cl substituted):

Steric Driver: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than

Hydrogen (1.20 Å).[1][2][3]
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Consequence: To avoid repulsion between the 2-Cl atom and the carbonyl oxygen (or the

phenyl ring B), Ring A must rotate significantly out of the C-C(=O)-C plane.[1][2][3]

Predicted Dihedral Angle (

): ~55° - 75°.[1][2][3]

Ring B (3-Cl substituted):

Steric Driver: The 3-Cl is in the meta position, far from the carbonyl bridge.[1][2][3] The

primary interaction is between the ortho-hydrogens (2'-H, 6'-H) and the carbonyl group.[1]

Consequence: Ring B retains a typical benzophenone twist to relieve H...H repulsion.[1][2]

[3]

Predicted Dihedral Angle (

): ~25° - 35°.[1][2][3]

Conformational Energy Landscape
The molecule exists in a "propeller" shape.[1][2][3] The lowest energy conformation places the

2-Cl atom exo (pointing away) relative to the other phenyl ring to minimize steric crowding.[1][2]

[3]

Key Intramolecular Forces:

Repulsive: Steric clash (2-Cl ↔ C=O).[1][2][3]

Attractive: Weak

-

interactions are minimized due to the high twist angle, but

conjugation between the carbonyl lone pairs and the aromatic rings is retained, albeit
weakened by the lack of planarity.[1][2][3]

Conformational Logic Diagram
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Resulting Dihedral Angles

Planar State (Hypothetical)
High Energy

Steric Clash:
2-Cl vs Carbonyl Oxygen

Causes

Steric Clash:
2-Cl vs Ring B Hydrogens

Causes

Ring Rotation (Twist)

Forces Rotation

Stable Propeller Conformation
(Min. Energy)

Relieves Strain

Ring A (2-Cl)
Twist: ~65°

Ring B (3-Cl)
Twist: ~30°

Click to download full resolution via product page

Caption: Steric repulsion at the ortho-position drives the molecule into a highly twisted, non-

planar geometry.

Spectroscopic Characterization
Researchers should use the following signatures to validate the structure and purity of the

synthesized compound.

Infrared Spectroscopy (FT-IR)
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C=O Stretch: 1655–1665 cm⁻¹.[1][2][3]

Note: This frequency is slightly higher than unsubstituted benzophenone (1650 cm⁻¹) due

to the ortho-twist, which reduces conjugation between the phenyl rings and the carbonyl

group (hypsochromic shift).[1][2][3]

C-Cl Stretch: 1080–1095 cm⁻¹ (Strong bands).[1][2][3]

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

Ring A (2-Cl): The proton at the 6-position (adjacent to the carbonyl) will appear as a doublet

at ~7.4–7.5 ppm.[1][2][3] The other protons will show complex splitting due to the asymmetric

substitution.[1][2][3]

Ring B (3-Cl): Look for the isolated singlet-like triplet at ~7.7 ppm (proton at position 2,

between Cl and C=O).[1][2] This is a diagnostic peak for meta-substitution.[1][2][3]

¹³C NMR (CDCl₃, 100 MHz):

Carbonyl Carbon: ~193–195 ppm.[1][2][3]

C-Cl Carbons: Distinct peaks at ~130–135 ppm, differentiated by their coupling

environments.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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